molecular formula C10H14O2S B3044866 4-Dimethoxymethylphenyl methyl sulfide CAS No. 100515-17-1

4-Dimethoxymethylphenyl methyl sulfide

Cat. No.: B3044866
CAS No.: 100515-17-1
M. Wt: 198.28 g/mol
InChI Key: MUEWUNUBHRREED-UHFFFAOYSA-N
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Description

4-Dimethoxymethylphenyl methyl sulfide is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

100515-17-1

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H14O2S/c1-11-10(12-2)8-4-6-9(13-3)7-5-8/h4-7,10H,1-3H3

InChI Key

MUEWUNUBHRREED-UHFFFAOYSA-N

SMILES

COC(C1=CC=C(C=C1)SC)OC

Canonical SMILES

COC(C1=CC=C(C=C1)SC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of K-10 (32 g) in trimethyl orthoformate (115 ml, 1.05 mol) was added to a solution of 4-(methylthio)benzaldehyde (31.0 g, 0.203 mol) in dichloromethane (300 ml) at 0° C. The obtained mixture was stirred at room temperature for 20 minutes and filtered to remove the K-10. The filter cake was washed with dichloromethane. The filtrate and washings were together washed with a saturated aqueous solution of sodium hydrogencarbonate and a saturated aqueous solution of common salt, dried over magnesium sulfate and concentrated in a vacuum to give the title compound as a pale-yellow oil (39.0 g, 96%).
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of 4-methylsulfanylbenzaldehyde 1 (10 g, 66 mmol), (MeO)3CH (8.6 mL, 79 mmol) and p-TsOH (0.25 g, 1.3 mmol) in MeOH (130 mL) was stirred for 18 h. The remaining pTsOH was decomposed by addition of NaOMe. After 5 min, the mixture was evaporated in vacuo, and passed through a pad of SiO2 (95:5 hexane/Et2O) to afford 1-(1,1-dimethoxy-methyl)-4-methylsulfanyl-benzene 2. The residue after evaporation was dissolved into CH2Cl2 (360 mL) and treated with MCPBA (41 g, 240 mmol). After 18 h, the mixture was filtered and the filtrate evaporated. The residue was partitioned between EtOAc and 1 M NaOH. The organic layer was washed with 1 M NaOH (2×), washed with brine, dried (MgSO4), filtered and evaporated to afford 1-(1,1-dimethoxy-methyl)-4-methanesulfonylbenzene 3. The residue was dissolved into THF (130 mL) and treated with 2% H2SO4 (3.4 mL). After 2 h, the solvent was evaporated, and the residue was partitioned between EtOAc and NaHCO3. The organic layer was dried (MgSO4), filtered and evaporated to afford 12 g (98% for three steps) of 4-methylsulfonylbenzaldehyde 4 as a white solid; 1H NMR δ 3.11 (s, 3H), 8.09 (d, 2H, J=8.6), 8.14 (d, 2H, J=8.6), 10.15 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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